molecular formula C6H9BrO2 B14341878 Propanoic acid, 3-bromo-, 2-propenyl ester CAS No. 104065-94-3

Propanoic acid, 3-bromo-, 2-propenyl ester

Cat. No.: B14341878
CAS No.: 104065-94-3
M. Wt: 193.04 g/mol
InChI Key: CPQXVFAGGCXMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-bromo-, 2-propenyl ester is an organic compound with the molecular formula C6H9BrO2 It is an ester derived from propanoic acid and 3-bromo-2-propenyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-bromo-, 2-propenyl ester typically involves the esterification of propanoic acid with 3-bromo-2-propenyl alcohol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The ester can be separated from the reaction mixture by fractional distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-bromo-, 2-propenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 3-bromo-, 2-propenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of propanoic acid, 3-bromo-, 2-propenyl ester involves its interaction with molecular targets through its ester and bromine functional groups. The ester group can undergo hydrolysis to release propanoic acid and 3-bromo-2-propenyl alcohol, which can further participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-bromo-, 2-propenyl ester is unique due to the presence of both the bromine atom and the 2-propenyl ester group

Properties

CAS No.

104065-94-3

Molecular Formula

C6H9BrO2

Molecular Weight

193.04 g/mol

IUPAC Name

prop-2-enyl 3-bromopropanoate

InChI

InChI=1S/C6H9BrO2/c1-2-5-9-6(8)3-4-7/h2H,1,3-5H2

InChI Key

CPQXVFAGGCXMSK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.